N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction using 4-fluorophenylacetonitrile as a starting material.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Trifluoromethylpyrimidine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to the combination of its fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other pyrimidine derivatives.
Properties
Molecular Formula |
C14H11F4N3O |
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Molecular Weight |
313.25 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H11F4N3O/c15-10-3-1-9(2-4-10)5-7-20-13(22)12-19-8-6-11(21-12)14(16,17)18/h1-4,6,8H,5,7H2,(H,20,22) |
InChI Key |
UMEBOCAFWLZYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=CC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
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